molecular formula C21H24N2O5S B4989193 3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No. B4989193
M. Wt: 416.5 g/mol
InChI Key: SYFVSULCXIZWHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves reactions of 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-diones with thiourea and substituted thioureas under Hansch reaction conditions, leading to novel heterocycles. This process demonstrates the versatility of spirocyclic compounds in generating structurally diverse molecules through selective reactions (Kochikyan et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds often exhibits screw-type symmetry (C2), indicating optical activity without containing an asymmetric carbon atom. Such structural features underscore the importance of molecular symmetry in the physical characteristics and reactivity of spirocyclic compounds (Willer et al., 2012).

Chemical Reactions and Properties

Reactions specific to this class of compounds involve regioselective synthesis from trimethylenemethane dianion synthons and subsequent transformations into a variety of methylidenic diols. These reactions highlight the compound's reactivity and the potential for further chemical modifications (Alonso et al., 2005).

Physical Properties Analysis

The physical properties, including density and crystal structure, are influenced by the compound's molecular symmetry and the presence of spirocyclic structures. These characteristics affect the material's solubility, melting point, and other physical parameters crucial for its application in various fields (Willer et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents and susceptibility to undergo certain types of chemical reactions, are pivotal in understanding the compound's utility in synthetic chemistry and potential applications. Studies on the synthesis and reactions of related spirocyclic compounds offer insights into the mechanisms and conditions favorable for achieving desired transformations (Baccolini et al., 1999).

properties

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-3-9-26-11-15-10-21(17(24)27-15)13-20(2,28-18(21)25)16-12-29-19(23-16)22-14-7-5-4-6-8-14/h4-8,12,15H,3,9-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFVSULCXIZWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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